molecular formula C16H36INO4 B155838 Tetrabutylammonium periodate CAS No. 65201-77-6

Tetrabutylammonium periodate

Cat. No.: B155838
CAS No.: 65201-77-6
M. Wt: 433.37 g/mol
InChI Key: PYVXLMQALOZKES-UHFFFAOYSA-M
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Description

Tetrabutylammonium periodate is a chemical compound with the molecular formula C₁₆H₃₆INO₄. It is a quaternary ammonium salt where the cation is tetrabutylammonium and the anion is periodate. This compound is known for its strong oxidizing properties and is widely used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium periodate can be synthesized through the reaction of tetrabutylammonium hydroxide with periodic acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The general reaction is as follows: [ \text{(C₄H₉)₄N(OH)} + \text{H₅IO₆} \rightarrow \text{(C₄H₉)₄N(IO₄)} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium periodate is primarily known for its oxidation reactions. It can oxidize alcohols to aldehydes or ketones, thiols to disulfides, and thioethers to sulfoxides. The compound is also capable of oxidizing α-hydroxy ketones to α-diketones and α-hydroxy carboxylic acids to carbonyl compounds with decarboxylation.

Common Reagents and Conditions:

    Oxidation of Alcohols: this compound in the presence of Lewis acids such as aluminum chloride or boron trifluoride in aprotic solvents like chloroform or acetonitrile.

    Oxidation of Thiols and Thioethers: Similar conditions as above, often with the addition of a catalyst to enhance the reaction rate.

Major Products:

    Alcohols to Aldehydes/Ketones: The primary products are aldehydes or ketones, depending on the type of alcohol.

    Thiols to Disulfides: The major product is disulfides.

    Thioethers to Sulfoxides: The major product is sulfoxides.

Scientific Research Applications

Tetrabutylammonium periodate has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of carbonyl compounds and sulfoxides.

    Biology: The compound is used in the modification of biomolecules, such as the oxidation of glycoproteins.

    Industry: this compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    Tetrabutylammonium fluoride: Used as a desilylation reagent.

    Tetrabutylammonium bromide: A precursor to other tetrabutylammonium salts.

    Tetrabutylammonium hydroxide: Used in acid-base reactions.

    Tetrabutylammonium hexafluorophosphate: An electrolyte for nonaqueous electrochemistry.

Uniqueness: Tetrabutylammonium periodate is unique due to its strong oxidizing properties and its ability to selectively oxidize a wide range of functional groups under mild conditions. This makes it a valuable reagent in both laboratory and industrial settings.

Properties

IUPAC Name

tetrabutylazanium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVXLMQALOZKES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65201-77-6
Record name Tetrabutylammonium periodate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65201-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium periodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetrabutylammonium periodate?

A1: The molecular formula of this compound is C16H36IN1O4, and its molecular weight is 417.34 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers frequently employ techniques like NMR, IR, and UV-Vis to characterize TBAPI and monitor reactions. [, , ]

Q3: In what solvents is this compound typically soluble?

A3: TBAPI exhibits solubility in various aprotic organic solvents like chloroform (CHCl3) and acetonitrile (CH3CN). [, , , ]

Q4: Are there stability concerns when using this compound?

A4: While generally stable, TBAPI can be moisture-sensitive. Storage under anhydrous conditions is recommended. [, ]

Q5: How does this compound function as an oxidizing agent?

A5: TBAPI acts as a mild oxygen atom transfer agent, facilitating the oxidation of a variety of functional groups. [, , , , , ]

Q6: What are some common applications of this compound in organic synthesis?

A6: TBAPI finds use in oxidizing:

  • Alcohols to carbonyl compounds: [, ]
  • α-Hydroxy ketones to α-diketones: []
  • α-Hydroxy carboxylic acids to carbonyl compounds (with decarboxylation): []
  • Thiols to disulfides: []
  • Thioethers to sulfoxides: [, , , ]
  • Thioamides to amides: [, ]
  • Alkenes to epoxides: [, ]
  • 1,4-Dihydropyridines to pyridines: []
  • Benzylcarboxylic acid derivatives to carbonyl compounds: []

Q7: Does this compound require catalysts for all oxidation reactions?

A7: While TBAPI can directly oxidize certain substrates, its effectiveness often increases in the presence of catalysts like Lewis acids (e.g., AlCl3, BF3·Et2O) or transition metal complexes (e.g., manganese porphyrins). [, , , , , ]

Q8: Can you provide an example of how this compound is used in conjunction with a catalyst?

A8: In the epoxidation of alkenes, TBAPI serves as the oxidant, while manganese(III) porphyrins, often with imidazole as a co-catalyst, catalyze the reaction. This system enables highly selective epoxidation of unfunctionalized alkenes. [, ]

Q9: What influences the selectivity of this compound in oxidation reactions?

A9: Selectivity is influenced by factors like:

  • Substrate structure: Less bulky alkenes with electron-rich double bonds are more reactive in epoxidation. []
  • Catalyst structure: In manganese porphyrin-catalyzed reactions, electron-withdrawing and bulky substituents on the porphyrin phenyl groups lower catalytic activity. []
  • Axial ligands: The nature of anionic axial ligands in manganese porphyrins significantly impacts catalytic activity in decarboxylation reactions. []
  • Additives: Imidazole and its derivatives enhance reactivity and selectivity in both epoxidation and decarboxylation reactions. [, ]

Q10: How is this compound employed in the analysis of sulfur compounds in petroleum?

A10: TBAPI selectively oxidizes sulfides to sulfoxides, facilitating their separation and quantification. Techniques like potentiometric titration [] and positive-ion electrospray Fourier transform ion cyclotron resonance mass spectrometry (ESI FT-ICR MS) [, ] are then employed to analyze the oxidized products, providing insights into the sulfur compound distribution in petroleum samples.

Q11: Is there research on modifying the structure of this compound to enhance its properties?

A11: While the provided abstracts do not directly address structural modifications of TBAPI, the use of cetyltrimethylammonium periodate as an alternative oxidant is mentioned, suggesting an interest in exploring structure-activity relationships. []

Q12: How can the stability of this compound be enhanced?

A12: Storing TBAPI under anhydrous conditions and potentially developing formulations that minimize moisture exposure can improve its stability. [, ]

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